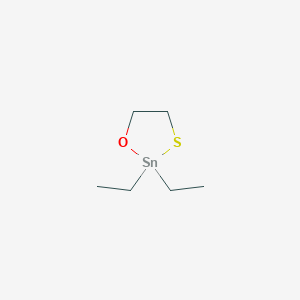
2,2-Diethyl-1,3,2-oxathiastannolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-1,3,2-oxathiastannolane is an organotin compound with the molecular formula C6H12OSn. This compound is characterized by the presence of a tin atom within a five-membered ring that includes oxygen and sulfur atoms. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3,2-oxathiastannolane typically involves the reaction of diethylstannane with sulfur and oxygen-containing reagents. One common method is the reaction of diethylstannane with sulfur monochloride (S2Cl2) in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3,2-oxathiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The tin atom in the compound can undergo nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
2,2-Diethyl-1,3,2-oxathiastannolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1,3,2-oxathiastannolane involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3,2-oxathiastannolane: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-1,3,2-oxathiastannolane: Similar structure but with different substituents on the tin atom.
Uniqueness
This compound is unique due to its specific combination of ethyl groups and the presence of both oxygen and sulfur in the ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
24471-72-5 |
|---|---|
Molecular Formula |
C6H14OSSn |
Molecular Weight |
252.95 g/mol |
IUPAC Name |
2,2-diethyl-1,3,2-oxathiastannolane |
InChI |
InChI=1S/C2H5OS.2C2H5.Sn/c3-1-2-4;2*1-2;/h4H,1-2H2;2*1H2,2H3;/q-1;;;+2/p-1 |
InChI Key |
QKAPMSHENPOYMG-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn]1(OCCS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















